

Application Notes and Protocols: Macrocycle Synthesis via Diethylene Glycol Ditosylate and Amines

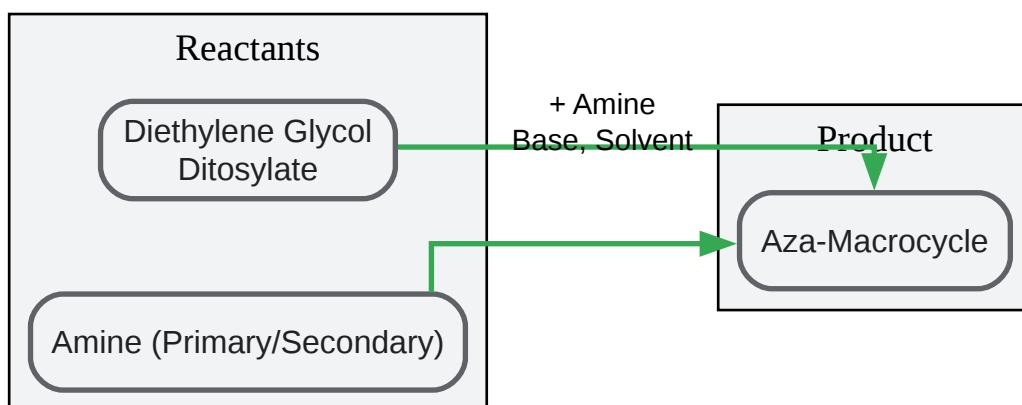
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol ditosylate*

Cat. No.: *B051767*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of macrocycles, particularly aza-crown ethers, through the reaction of **diethylene glycol ditosylate** with various amines. This synthetic route offers a versatile platform for the creation of diverse macrocyclic structures relevant to drug discovery and development, owing to their unique host-guest chemistry and biological activities.

Overview

The reaction of **diethylene glycol ditosylate** with primary or secondary amines is a well-established method for the synthesis of aza-crown ethers and other nitrogen-containing macrocycles. The tosyl groups of the ditosylate serve as excellent leaving groups, facilitating nucleophilic substitution by the amine nitrogen atoms to form the macrocyclic ring. The choice of the amine component dictates the size and the number of nitrogen atoms within the final macrocycle, allowing for the systematic variation of the compound's properties.

A general schematic for this reaction is presented below:

[Click to download full resolution via product page](#)

Caption: General reaction scheme for aza-macrocyclization synthesis.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of **diethylene glycol ditosylate** and subsequent macrocyclization with various amines.

Table 1: Synthesis of **Diethylene Glycol Ditosylate**

Glycol	Tosylating Agent	Base	Solvent	Temperature	Time	Yield (%)	Reference
Diethylene Glycol	p-Toluenesulfonyl chloride	Sodium hydroxide	Acetonitrile (dry)	-	-	79	[1]
Diethylene Glycol	p-Toluenesulfonyl chloride	Sodium hydroxide	Tetrahydrofuran	0°C	4h	79-89	[1]

Table 2: Macrocyclization of **Diethylene Glycol Ditosylate** with Amines

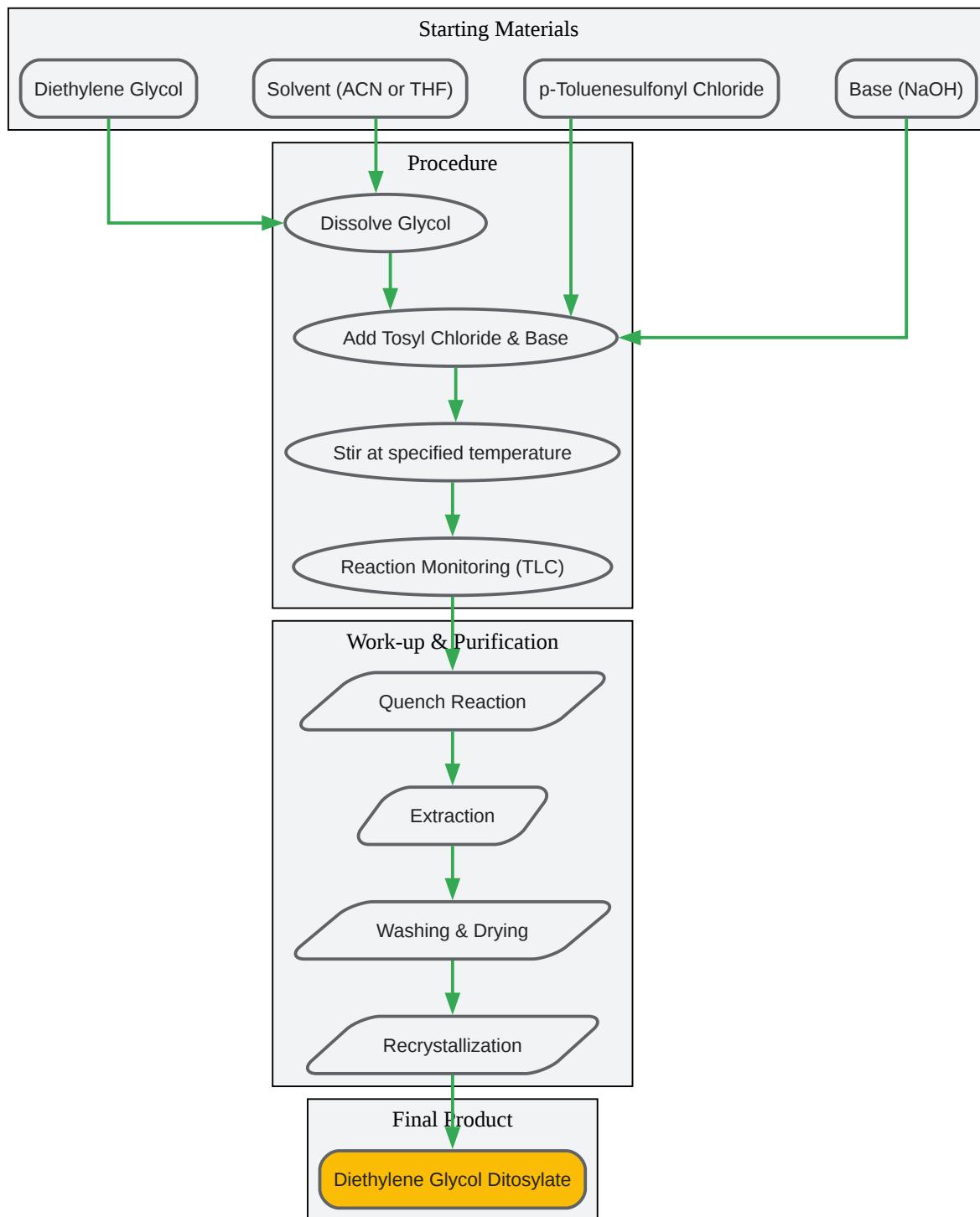
Amine	Ditosylate	Base	Solvent	Temperature	Time	Product	Yield (%)	Reference
2-Aminoethanol	Diethylene glycol ditosylate	Potassium tert-butoxide	-	-	-	Diamino ether	30	
Diethanolamine	Triethylene glycol ditosylate	NaOH/Ba(OH) ₂	Dioxane	-	-	Monoaza-15-crown-5	46	
1,10-dibenzyl-1,2-bis(2-iodoethoxyethoxyethane)*	Sodium carbonate	Acetonitrile	Reflux	21h		N,N'-Dibenzyl-1,4,13-diaza-18-crown-6	-	

Note: 1,2-bis(2-iodoethoxyethane is a dihalide, which is a related electrophile to the ditosylate and follows a similar reaction mechanism.

Experimental Protocols

Synthesis of Diethylene Glycol Ditosylate

This protocol describes the preparation of the key precursor, **diethylene glycol ditosylate**.


Protocol 1: Synthesis in Acetonitrile

- Reaction Setup: In a dried flask under an inert atmosphere, dissolve diethylene glycol (0.05 mol) in dry acetonitrile.
- Reagent Addition: Add p-toluenesulfonyl chloride (0.1 mol) and sodium hydroxide (0.1 mol) to the solution.

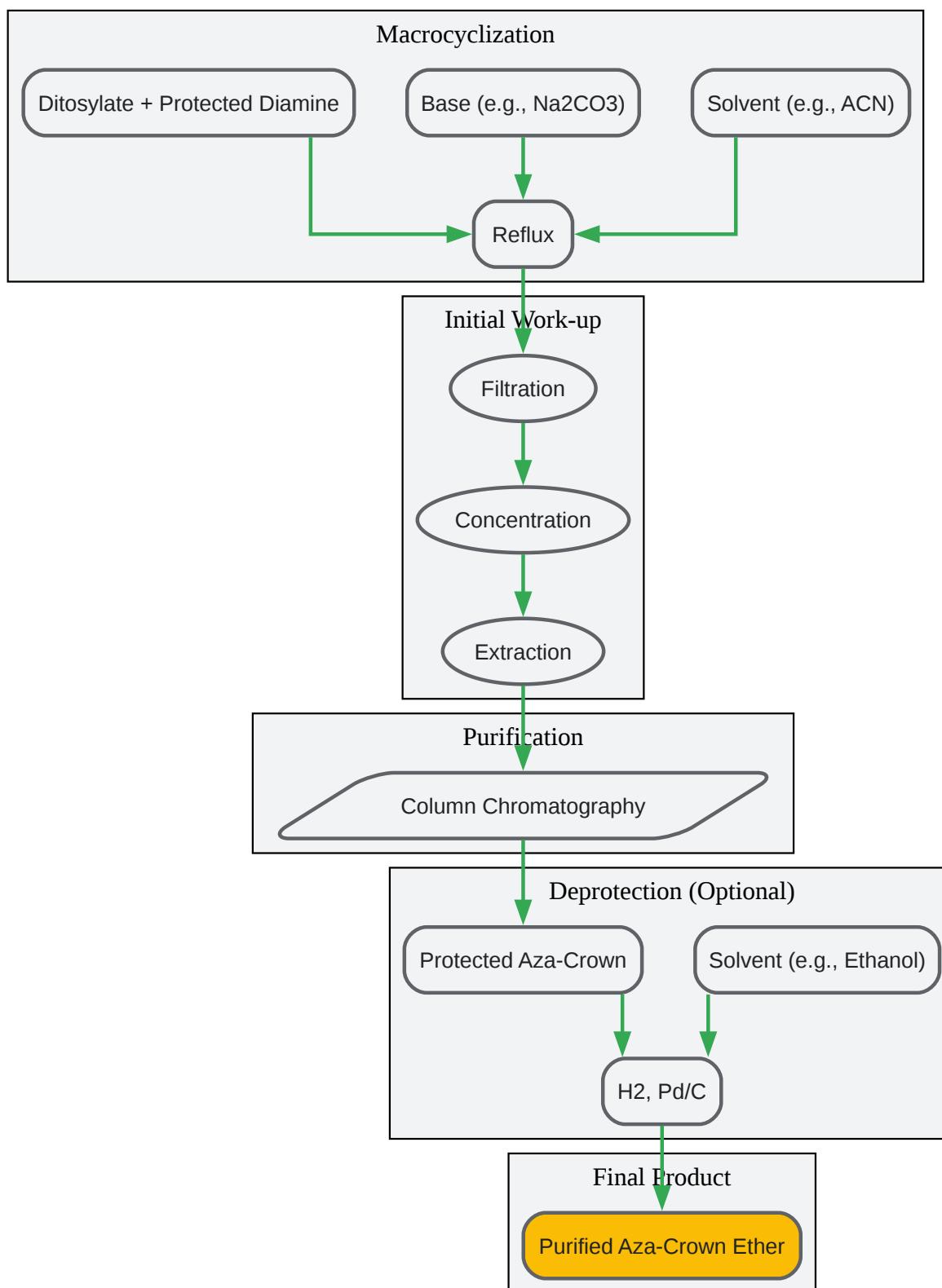
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the **diethylene glycol ditosylate** as a white crystalline precipitate (Yield: 79%).[\[1\]](#)

Protocol 2: Synthesis in Tetrahydrofuran

- Reaction Setup: In a flask, mix a solution of sodium hydroxide (0.33 mol) in water (100 mL) with a solution of diethylene glycol (0.15 mol) in THF (100 mL).
- Reagent Addition: Cool the stirred mixture to 0°C and add a solution of p-toluenesulfonyl chloride (0.33 mol) in THF (150 mL) dropwise over 2 hours.
- Reaction: Continue stirring at 0°C for an additional 2 hours.
- Work-up: Pour the reaction mixture into 10% aqueous hydrochloric acid at 0°C. Filter the precipitate, wash with water and dilute aqueous sodium hydrogen carbonate.
- Purification: Dry the solid in a vacuum. Recrystallization from methanol gives the ditosylate in 79-89% yield.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **diethylene glycol ditosylate** synthesis.


Synthesis of Aza-Crown Ethers

The following protocols outline the synthesis of aza-crown ethers from **diethylene glycol ditosylate** and various amines. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

Protocol 3: Synthesis of a Diaza-18-crown-6 Derivative

This protocol is adapted from a similar synthesis using a diiodide and can be applied to ditosylates.

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve the N,N'-dibenzyl protected diamine (e.g., 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane, 1 equivalent) and **diethylene glycol ditosylate** (1 equivalent) in a suitable solvent such as acetonitrile. Add an excess of a weak base like anhydrous sodium carbonate (e.g., 5 equivalents).
- **Reaction:** Heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by TLC.
- **Work-up:** After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water.
- **Purification of Protected Crown Ether:** Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude N,N'-dibenzyl aza-crown ether can be purified by column chromatography on silica gel.
- **Deprotection (if necessary):** The benzyl protecting groups can be removed by catalytic hydrogenation. Dissolve the protected crown ether in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under pressure until the reaction is complete.
- **Final Purification:** Filter the catalyst through a pad of Celite and concentrate the filtrate. The final aza-crown ether can be purified by recrystallization or distillation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of aza-crown ethers.

Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.
- Sodium hydroxide is corrosive.
- Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles).
- Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Macrocyclic Synthesis via Diethylene Glycol Ditosylate and Amines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051767#diethylene-glycol-ditosylate-reaction-with-amines-for-macrocyclic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com